6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile
Description
Properties
Molecular Formula |
C7H4N4S2 |
|---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
6-amino-4-sulfanylidene-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C7H4N4S2/c8-1-3-4-5(13-6(3)9)7(12)11-2-10-4/h2H,9H2,(H,10,11,12) |
InChI Key |
GURZSGPYRVEXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)C(=C(S2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Chlorination-Thiolation Sequence
In some protocols, a 4-chloro intermediate is first synthesized, followed by thiolation to introduce the thioxo group. For instance, 4-chloro-6-phenylaminothieno[3,2-d]pyrimidin-7-carbonitrile reacts with sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents (e.g., DMF) to replace chlorine with a thiol group, which tautomerizes to the thioxo form.
Key Steps :
-
Tautomerization : Spontaneous under reaction conditions.
Advantages :
Direct Thiocarbonyl Incorporation
Alternative routes avoid halogen intermediates by directly introducing sulfur during cyclization. For example, 3-amino-thiophene-2-carbonitrile derivatives react with thiourea in the presence of K₂CO₃ under microwave irradiation (100°C, 30 min), forming the thieno[3,2-d]pyrimidine ring with an intrinsic thioxo group.
Mechanistic Insight :
-
Thiourea acts as a sulfur donor and nitrogen source.
-
Microwave irradiation accelerates cyclization, reducing side reactions.
Multi-Component Reactions (MCRs)
Recent advances employ MCRs to streamline synthesis. A one-pot reaction combining malononitrile , thiourea , and 3-aminothiophene-2-carbaldehyde in ethanol with K₂CO₃ yields the target compound in a single step.
Optimized Conditions :
-
Molar Ratio : 1:1:1 (aldehyde:malononitrile:thiourea).
-
Catalyst : K₂CO₃ (20 mol%).
-
Time : 24h reflux.
Benefits :
-
Reduced purification steps.
-
Enhanced atom economy.
Spectroscopic and Analytical Validation
Synthetic success is confirmed via:
-
¹H-NMR : Singlets for NH₂ (δ 6.42 ppm) and aromatic protons (δ 7.33–7.58 ppm).
-
IR : Peaks at 2217 cm⁻¹ (C≡N) and 1693 cm⁻¹ (C=O, if present).
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Cyclocondensation | 56–89% | >90% | Moderate |
| Chlorination-Thiolation | 70–85% | >95% | High |
| MCR | 75–82% | 85–90% | Low |
Trade-offs :
-
Cyclocondensation : Requires harsh conditions but offers regiocontrol.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as antiviral and antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential as an apoptosis agonist suggests that it may interact with proteins involved in the regulation of cell death pathways . The presence of the thioxo and amino groups allows for interactions with various enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
4-Amino-6-phenylamino-thieno[3,2-d]pyrimidin-7-carbonitrile (Compound 4, )
- Core: Thieno[3,2-d]pyrimidine.
- Substituents: Phenylamino at position 6, amino at position 3.
- Key Difference: Lacks the thioxo group at position 4, replaced by an amino group.
- Synthesis: Formamide-mediated reaction, yielding derivatives like Compound 5 (6-phenylamino-4-benzalaminothieno[3,2-d]pyrimidin-7-carbonitrile) upon benzaldehyde treatment .
Pyrido-Thieno Hybrid Systems (Compound 6, )
- Core: Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine.
- Substituents: Amino at position 9, oxo at position 7.
- Key Difference: Expanded fused-ring system (pyrido-thieno vs. thieno-pyrimidine), altering electronic properties and steric bulk .
Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b, )
- Core : Thiazolo-pyrimidine fused with a dihydrothiazole ring.
- Substituents: 11a: 2,4,6-Trimethylbenzylidene at position 2. 11b: 4-Cyanobenzylidene at position 2.
- Key Difference: Incorporation of a thiazole ring and bulky aromatic substituents, enhancing lipophilicity compared to the target compound’s amino-thioxo groups .
Pyrrolo[3,2-d]pyrimidine Inhibitors (Compound 28, )
- Core : Pyrrolo-pyrimidine with indole and piperazine substituents.
- Substituents : 1H-Indol-3-yl ethyl and phenylpropyl groups.
- Key Difference: Broad-spectrum ABC transporter inhibition attributed to the pyrrolo core and flexible side chains, contrasting with the target compound’s rigid thieno-pyrimidine system .
Physicochemical and Spectroscopic Properties
Melting Points
- 11a : 243–246°C .
- 11b : 213–215°C .
- 12 : 268–269°C .
- Target Compound: Not explicitly reported, but analogs with amino/thioxo groups typically exhibit higher melting points due to hydrogen bonding.
Spectroscopic Signatures
- CN Stretch (IR): Target Compound: Likely ~2,219 cm⁻¹ (analogous to 11a/b) . Compound 28: Not reported, but pyrrolo-pyrimidines often show similar nitrile absorption.
- NMR Shifts :
Q & A
Q. What are the optimal synthetic routes for preparing 6-amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as 2-aminothiophene derivatives with formamidine acetate under reflux in DMF. Key variables include temperature (110–120°C), reaction time (8–12 hours), and stoichiometry of formamidine acetate (5–7 equivalents). Yields exceeding 90% are achievable with rigorous exclusion of moisture . Alternative routes involve thiolation of pyrimidine intermediates using phosphorus pentasulfide (P₂S₅) in dry toluene, though this requires anhydrous conditions and inert gas purging to suppress oxidation byproducts .
Q. How are structural and purity analyses conducted for this compound?
- Methodological Answer : Characterization involves:
- Melting Point : Determined via differential scanning calorimetry (DSC) to confirm crystallinity (expected range: 250–280°C) .
- Spectroscopy :
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (C=N thioamide), and 3350 cm⁻¹ (N-H stretch) .
- NMR : H NMR signals at δ 6.8–7.2 ppm (aromatic protons), δ 2.5 ppm (S-CH₃ if present), and C NMR signals for nitrile (δ 115–120 ppm) and thiocarbonyl (δ 180–185 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ with m/z matching theoretical molecular weight (±0.5 Da) .
Q. What solvents and catalysts are critical for its functionalization?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility during cyclization. Ethanol/water mixtures are used for recrystallization to remove unreacted amines .
- Catalysts : p-Toluenesulfonic acid (p-TSA) facilitates nucleophilic substitution at the pyrimidine C4 position, while Pd/C enables hydrogenation of nitro intermediates in multi-step syntheses .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and reduce trial-and-error experimentation?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and predict regioselectivity in cyclization steps. Reaction path sampling identifies energy barriers, guiding solvent selection (e.g., DMF lowers activation energy by stabilizing intermediates) . Machine learning models trained on reaction databases (e.g., Reaxys) recommend optimal molar ratios and temperatures, reducing synthesis optimization time by 30–50% .
Q. How to resolve contradictions in reported spectroscopic data for thiocarbonyl vs. oxo derivatives?
- Methodological Answer : Discrepancies arise from tautomerism (thione ↔ thiol forms). Use variable-temperature H NMR (VT-NMR) in DMSO-d₆ to monitor proton exchange rates. For example, NH₂ protons in the thione form exhibit broad singlets at δ 6.5–7.0 ppm, while thiol tautomers show downfield-shifted S-H signals (δ 3.5–4.0 ppm). X-ray crystallography definitively assigns the dominant tautomer .
Q. What strategies minimize byproduct formation during chlorination or amination?
- Methodological Answer :
- Chlorination : Use POCl₃ in anhydrous acetonitrile at 0–5°C to suppress hydrolysis. Add catalytic DMAP to enhance selectivity for C4-Cl substitution over ring-opening byproducts .
- Amination : Employ Buchwald-Hartwig coupling with Pd₂(dba)₃/Xantphos to couple aryl amines, minimizing dimerization. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:1) .
Q. How does the electronic nature of substituents influence biological activity?
- Methodological Answer : Hammett σ constants correlate substituent effects: Electron-withdrawing groups (e.g., -CN, -NO₂) at the thiophene 5-position increase electrophilicity, enhancing interactions with enzyme active sites (e.g., kinase inhibition). QSAR models using logP and molar refractivity predict bioavailability; for example, -OCH₃ substituents improve membrane permeability but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
